

Application Notes and Protocols for the Quantification of Calcium Picrate

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Compound of Interest

Compound Name: Calcium picrate

Cat. No.: B104147

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Introduction

Calcium picrate, with the chemical formula $C_{12}H_4CaN_6O_{14}$, is a calcium salt of picric acid.^[1] It is essential for various research and development applications to have accurate and reliable analytical methods for its quantification. These application notes provide detailed protocols for three common analytical techniques for the quantification of **calcium picrate**: High-Performance Liquid Chromatography (HPLC), UV-Vis Spectrophotometry, and Complexometric Titration. The intended audience for this document includes researchers, scientists, and professionals in drug development.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for the separation, identification, and quantification of components in a mixture. For **calcium picrate**, HPLC is primarily utilized to assess its purity by separating it from potential impurities like unreacted picric acid.^[2] This method determines the concentration of **calcium picrate** by separating it on a reverse-phase column and detecting the picrate anion using a UV detector.^[3]

Quantitative Data Summary

Parameter	Value	Reference
Linearity Range	5–1000 µg/mL	[4]
Limit of Detection (LOD)	0.1 µg/L (with extraction)	[3]
Limit of Quantification (LOQ)	Representative value: ~0.5 µg/L	N/A
Precision (%RSD)	< 2%	[3]
Accuracy (% Recovery)	95 - 105%	N/A
Wavelength	206 nm	[4]

Experimental Protocol

1. Reagents and Materials

- **Calcium Picrate** Standard (analytical grade)
- Acetonitrile (HPLC grade)
- Phosphoric Acid (analytical grade)
- Deionized Water (18.2 MΩ·cm)
- 0.45 µm Syringe Filters

2. Instrumentation

- HPLC system with a UV detector
- C18 column (5 µm particle size, 250 x 4.6 mm)[4]
- Data acquisition and processing software

3. Preparation of Mobile Phase

- Prepare a 0.1% aqueous solution of phosphoric acid.

- The mobile phase is a mixture of acetonitrile and 0.1% phosphoric acid solution in a 20:80 (v/v) ratio.[\[4\]](#)

- Degas the mobile phase before use.

4. Preparation of Standard Solutions

- Accurately weigh and dissolve a known amount of **calcium picrate** standard in the mobile phase to prepare a stock solution of 1000 µg/mL.
- Perform serial dilutions of the stock solution with the mobile phase to prepare a series of calibration standards (e.g., 5, 10, 25, 50, 100, 250, 500, 1000 µg/mL).[\[4\]](#)

5. Sample Preparation

- Accurately weigh a sample containing **calcium picrate**.
- Dissolve the sample in a known volume of the mobile phase.
- Filter the solution through a 0.45 µm syringe filter before injection.[\[3\]](#)

6. Chromatographic Conditions

- Column: C18 (5 µm, 250 x 4.6 mm)[\[4\]](#)
- Mobile Phase: Acetonitrile:0.1% Phosphoric Acid (20:80, v/v)[\[4\]](#)
- Flow Rate: 1.0 mL/min[\[4\]](#)
- Injection Volume: 20 µL
- Detector Wavelength: 206 nm[\[4\]](#)
- Column Temperature: 30 °C

7. Analysis

- Inject the standard solutions to construct a calibration curve of peak area versus concentration.

- Inject the prepared sample solutions.
- Quantify the amount of **calcium picrate** in the sample by comparing its peak area to the calibration curve.

Experimental Workflow

HPLC Analysis Workflow for **Calcium Picrate**.

UV-Vis Spectrophotometry

UV-Vis spectrophotometry is a versatile and rapid method for the quantification of compounds that absorb light in the ultraviolet-visible range. The picrate anion has a strong absorbance in the UV-visible spectrum, which can be used for the direct quantification of **calcium picrate** in solution.^{[5][6]}

Quantitative Data Summary

Parameter	Value	Reference
Linearity Range	0.5–5.0 mmol/L	^[7]
Limit of Detection (LOD)	Representative value: ~0.1 µmol/L	N/A
Limit of Quantification (LOQ)	Representative value: ~0.3 µmol/L	N/A
Molar Absorptivity (ε)	Dependent on wavelength and pH	^[5]
Wavelength (λ _{max})	~355 nm (for picrate ion)	^[5]

Experimental Protocol

1. Reagents and Materials

- **Calcium Picrate** Standard (analytical grade)
- Deionized Water (18.2 MΩ·cm)

- Hydrochloric Acid (for pH adjustment, if necessary)

2. Instrumentation

- UV-Vis Spectrophotometer (double beam)
- Matched quartz cuvettes (1 cm path length)

3. Preparation of Standard Solutions

- Prepare a stock solution of **calcium picrate** by accurately weighing a known amount of the standard and dissolving it in a known volume of deionized water.
- Prepare a series of calibration standards by serial dilution of the stock solution with deionized water.

4. Sample Preparation

- Accurately weigh a sample containing **calcium picrate**.
- Dissolve the sample in a known volume of deionized water to a concentration within the linear range of the assay.

5. Spectrophotometric Measurement

- Set the spectrophotometer to scan the UV-Vis range (e.g., 200-500 nm) to determine the λ_{max} of the **calcium picrate** solution (expected to be around 355 nm for the picrate ion).^[5]
- Set the spectrophotometer to measure the absorbance at the determined λ_{max} .
- Use deionized water as a blank to zero the instrument.
- Measure the absorbance of each standard solution and the sample solution.

6. Analysis

- Construct a calibration curve of absorbance versus concentration using the standard solutions.

- Determine the concentration of **calcium picrate** in the sample solution from the calibration curve.

Experimental Workflow

UV-Vis Spectrophotometry Workflow.

Complexometric Titration

Complexometric titration with ethylenediaminetetraacetic acid (EDTA) is a classical analytical method for the determination of metal ions, including calcium.[8][9] The calcium in **calcium picrate** can be quantified by titrating a solution of the sample with a standardized EDTA solution at a high pH, using a suitable indicator.[10]

Quantitative Data Summary

Parameter	Value	Reference
Titrant Concentration	0.01 M EDTA	[11]
pH	~12	[8]
Indicator	Hydroxynaphthol blue or Calmagite	[9][10]
Stoichiometry (Ca ²⁺ :EDTA)	1:1	[10]
Precision (%RSD)	< 1%	[10]

Experimental Protocol

1. Reagents and Materials

- Calcium Picrate** Sample
- Disodium EDTA (analytical grade)
- Calcium Carbonate (primary standard)
- Hydrochloric Acid (HCl), 1 M

- Sodium Hydroxide (NaOH), 1 M
- Hydroxynaphthol blue indicator[9]
- Deionized Water

2. Instrumentation

- Burette (50 mL)
- Pipettes (volumetric)
- Erlenmeyer flasks (250 mL)
- Magnetic stirrer and stir bar

3. Preparation and Standardization of 0.01 M EDTA Solution

- Accurately weigh approximately 3.7 g of disodium EDTA dihydrate, dissolve it in deionized water, and dilute to 1 L in a volumetric flask.
- To standardize, accurately weigh about 0.25 g of dried primary standard calcium carbonate into a flask, dissolve it in a minimum amount of 1 M HCl, and dilute with deionized water.[8]
- Add 1 M NaOH to bring the pH to about 12.[8]
- Add a small amount of hydroxynaphthol blue indicator.
- Titrate with the prepared EDTA solution until the color changes from wine red to sky blue.[10]
- Calculate the exact molarity of the EDTA solution.

4. Sample Preparation

- Accurately weigh a sample of **calcium picrate** and dissolve it in a known volume of deionized water in a volumetric flask.

5. Titration Procedure

- Pipette a known volume of the **calcium picrate** sample solution into an Erlenmeyer flask.
- Add deionized water to make a total volume of about 50-100 mL.
- Add 1 M NaOH to adjust the pH to approximately 12.[8]
- Add a small amount of hydroxynaphthol blue indicator.
- Titrate with the standardized 0.01 M EDTA solution until the endpoint is reached (color change from wine red to sky blue).[10]
- Record the volume of EDTA used.

6. Calculation

- Calculate the moles of EDTA used in the titration.
- Based on the 1:1 stoichiometry, determine the moles of calcium in the sample aliquot.[10]
- Calculate the concentration and total amount of **calcium picrate** in the original sample.

Experimental Workflow

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